6-Fluorobenzofuran-2-carbonitrile
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Overview
Description
6-Fluorobenzofuran-2-carbonitrile is a fluorinated benzofuran derivative Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzofuran-2-carbonitrile typically involves the introduction of a fluorine atom into the benzofuran ring. One common method is the reaction of benzofuran with fluorinating agents such as cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite. These reactions often require specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions can be optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluorobenzofuran-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce primary amines .
Scientific Research Applications
6-Fluorobenzofuran-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure can be used to study the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Fluorobenzofuran-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects .
Comparison with Similar Compounds
2-Fluorobenzofuran: Another fluorinated benzofuran derivative with similar properties.
3-Fluorobenzofuran: Differing in the position of the fluorine atom, this compound may exhibit distinct reactivity and biological activity.
2-Trifluoromethylbenzofuran:
Uniqueness: 6-Fluorobenzofuran-2-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which can significantly influence its chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications .
Properties
Molecular Formula |
C9H4FNO |
---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
6-fluoro-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H4FNO/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H |
InChI Key |
ORLABBZZQTZSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=C2)C#N |
Origin of Product |
United States |
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